molecular formula C8H9FO2 B063124 2-Fluoro-5-methoxybenzyl alcohol CAS No. 161643-29-4

2-Fluoro-5-methoxybenzyl alcohol

Cat. No.: B063124
CAS No.: 161643-29-4
M. Wt: 156.15 g/mol
InChI Key: HTGQGAKXUDFXGN-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9FO2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position.

Safety and Hazards

“2-Fluoro-5-methoxybenzyl alcohol” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-methoxybenzyl alcohol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-5-methoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride (NaBH4), to yield the desired alcohol . The reaction typically occurs under mild conditions, with the aldehyde being dissolved in an appropriate solvent like ethanol or methanol, followed by the gradual addition of the reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of 2-fluoro-5-methoxybenzaldehyde using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methoxybenzyl alcohol is unique due to the combined presence of both the fluorine and methoxy substituents on the benzene ring. This combination imparts distinct electronic properties, making the compound particularly useful in specific synthetic applications and enhancing its potential as a pharmaceutical intermediate .

Properties

IUPAC Name

(2-fluoro-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGQGAKXUDFXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630275
Record name (2-Fluoro-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161643-29-4
Record name (2-Fluoro-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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